

Technical Guide: (4-Bromophenyl)(thiazol-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromophenyl)(thiazol-2-yl)methanol

Cat. No.: B1283052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Bromophenyl)(thiazol-2-yl)methanol**, focusing on its chemical identity, synthesis, and the biological activities of its closely related derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Structure

The chemical name "**(4-Bromophenyl)(thiazol-2-yl)methanol**" can be ambiguous. Based on available chemical database information, the most prominently cited isomer is (4-(4-Bromophenyl)thiazol-2-yl)methanol. This compound features a thiazole ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a hydroxymethyl group.

Structure:

Physicochemical Data

Property	Value	Reference
CAS Number	1268073-94-4	[1]
Molecular Formula	C10H8BrNOS	[1]
Molecular Weight	270.15 g/mol	[1]
Appearance	White to off-white solid	

Synthesis Protocols

While a direct, detailed experimental protocol for the synthesis of (4-(4-Bromophenyl)thiazol-2-yl)methanol is not readily available in the reviewed literature, a logical synthetic pathway can be proposed based on the synthesis of its precursors and related structures. The key starting material is 4-(4-bromophenyl)thiazole, which can be synthesized from p-bromoacetophenone.

Synthesis of the 4-(4-Bromophenyl)thiazole Core

A common method for the synthesis of the 4-arylthiazole scaffold is the Hantzsch thiazole synthesis. The synthesis of the parent amine, 4-(4-bromophenyl)thiazol-2-amine, is well-documented.[2][3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine[2][3]

- **Reactants:** A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared.
- **Reaction:** The mixture is refluxed for 11-12 hours.
- **Work-up:** After completion of the reaction (monitored by TLC), the reaction mixture is cooled. The solid product is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.
- **Purification:** The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Proposed Synthesis of (4-(4-Bromophenyl)thiazol-2-yl)methanol

The synthesis of the target alcohol can be envisioned through the formation and subsequent reduction of an aldehyde precursor, 4-(4-bromophenyl)thiazole-2-carbaldehyde.

- **Diazotization of Amine:** The 2-amino group of 4-(4-bromophenyl)thiazol-2-amine can be converted to a diazonium salt.
- **Sandmeyer-type Reaction:** The diazonium salt can then be subjected to a formylation reaction to introduce the aldehyde group at the 2-position, yielding 4-(4-bromophenyl)thiazole-2-carbaldehyde. This aldehyde is commercially available (CAS 383142-67-4).
- **Reduction of Aldehyde:** The final step is the reduction of the aldehyde to the primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction of 4-(4-bromophenyl)thiazole-2-carbaldehyde

- **Reactants:** 4-(4-bromophenyl)thiazole-2-carbaldehyde is dissolved in a suitable solvent such as methanol or ethanol.
- **Reducing Agent:** A mild reducing agent like sodium borohydride (NaBH_4) is added portion-wise at a controlled temperature (e.g., $0\text{ }^\circ\text{C}$).
- **Reaction:** The reaction is stirred until completion, as monitored by TLC.
- **Work-up:** The reaction is quenched with water or a dilute acid. The solvent is evaporated, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The extracted product is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by column chromatography or recrystallization.

Biological Activity of Derivatives

Extensive research has been conducted on derivatives of the 4-(4-bromophenyl)thiazole scaffold, particularly the 2-amino derivatives, which have shown promising antimicrobial and anticancer activities.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Antimicrobial and Antifungal Activity

Several studies have synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their in vitro antimicrobial activity using the turbidimetric method.[\[2\]](#)[\[3\]](#) The minimum inhibitory concentration (MIC) values were determined against various bacterial and fungal strains.

Table 1: In Vitro Antimicrobial Activity (MIC, μ M) of Selected 4-(4-Bromophenyl)thiazol-2-amine Derivatives

Compound	S. aureus	B. subtilis	E. coli	C. albicans	A. niger
p2	16.1	32.3	32.3	16.1	32.3
p3	16.5	33.1	33.1	16.5	33.1
p4	17.2	34.4	17.2	17.2	34.4
p6	16.1	32.3	16.1	16.1	32.3
Norfloxacin	15.6	31.2	15.6	-	-
Fluconazole	-	-	-	16.3	32.6

Data extracted from Sharma et al., 2019.[\[2\]](#)[\[3\]](#) Compounds p2, p3, p4, and p6 are Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine.

Anticancer Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were also screened for their in vitro anticancer activity against the MCF7 (human breast adenocarcinoma) cell line using the Sulforhodamine B (SRB) assay.[\[2\]](#)[\[3\]](#)

Table 2: In Vitro Anticancer Activity (IC₅₀, μ M) against MCF7 Cell Line

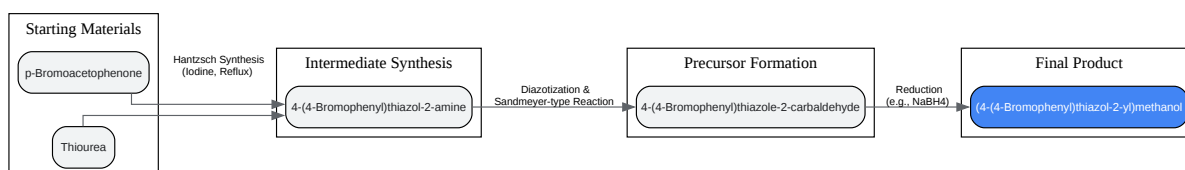
Compound	IC50 (μM)
p2	10.5
5-Fluorouracil (Standard)	5.2

Data extracted from Sharma et al., 2019.[2][3] Compound p2 demonstrated the most promising anticancer activity among the tested derivatives.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the target compound, (4-(4-Bromophenyl)thiazol-2-yl)methanol.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: (4-Bromophenyl)(thiazol-2-yl)methanol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283052#4-bromophenyl-thiazol-2-yl-methanol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com